molecular formula C18H22N4O2 B2718815 (2,5-Dimethylfuran-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone CAS No. 2415526-88-2

(2,5-Dimethylfuran-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

Cat. No. B2718815
CAS RN: 2415526-88-2
M. Wt: 326.4
InChI Key: WGCOYTUQRWMDEU-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a potential biofuel that can be derived from cellulose .


Synthesis Analysis

Fructose can be converted into 2,5-dimethylfuran in a catalytic biomass-to-liquid process . The conversion of fructose to DMF proceeds via hydroxymethylfurfural .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran consists of a five-membered ring with four carbon atoms and one oxygen atom. Two of the carbon atoms are substituted with methyl groups .


Physical And Chemical Properties Analysis

2,5-Dimethylfuran is a liquid at room temperature with a density of 0.8897 g/cm3 . It has a melting point of -62 °C and a boiling point of 92 to 94 °C . It is insoluble in water .

Safety and Hazards

2,5-Dimethylfuran is very flammable and can be harmful . Its flash point is -1 °C and its autoignition temperature is 285.85 °C .

Future Directions

As a potential biofuel, 2,5-Dimethylfuran has attracted interest due to its high energy density and chemical stability . Future research may focus on improving the efficiency of its production from biomass and assessing its safety and environmental impact .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-11-4-5-19-18(20-11)22-9-14-7-21(8-15(14)10-22)17(23)16-6-12(2)24-13(16)3/h4-6,14-15H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCOYTUQRWMDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=C(OC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

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